molecular formula C8H8O2 B106927 4-Hydroxy-3-methylbenzaldehyde CAS No. 15174-69-3

4-Hydroxy-3-methylbenzaldehyde

Cat. No.: B106927
CAS No.: 15174-69-3
M. Wt: 136.15 g/mol
InChI Key: BAKYASSDAXQKKY-UHFFFAOYSA-N
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Description

4-Hydroxy-3-methylbenzaldehyde is an organic compound with the molecular formula C8H8O2. It is a derivative of benzaldehyde, characterized by the presence of a hydroxyl group at the fourth position and a methyl group at the third position on the benzene ring. This compound is known for its aromatic properties and is used in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxy-3-methylbenzaldehyde can be synthesized through several methods. One common method involves the Reimer-Tiemann reaction, where ortho-cresol is treated with chloroform and a strong base, such as sodium hydroxide, to form the desired aldehyde . The reaction conditions typically include:

    Temperature: 0-5°C initially, then room temperature.

    Solvent: Aqueous sodium hydroxide solution.

    Catalyst: Chloroform.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized versions of the Reimer-Tiemann reaction or other catalytic processes to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-hydroxy-3-methylbenzoic acid.

    Reduction: Reduction can yield 4-hydroxy-3-methylbenzyl alcohol.

    Substitution: The hydroxyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.

Major Products

Scientific Research Applications

4-Hydroxy-3-methylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Hydroxy-3-methylbenzaldehyde exerts its effects involves its redox-active properties. It can disrupt cellular antioxidation systems, leading to oxidative stress in microbial cells. This disruption is achieved through the inhibition of enzymes such as superoxide dismutases and glutathione reductase, which are crucial for maintaining redox homeostasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-3-methylbenzaldehyde is unique due to the specific positioning of its hydroxyl and methyl groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-hydroxy-3-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c1-6-4-7(5-9)2-3-8(6)10/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKYASSDAXQKKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10164864
Record name 4-Hydroxy-3-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15174-69-3
Record name 4-Hydroxy-3-methylbenzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015174693
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-3-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-3-methylbenzaldehyde
Source European Chemicals Agency (ECHA)
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Record name 4-HYDROXY-3-METHYLBENZALDEHYDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 4-hydroxy-3-methylbenzaldehyde in the context of organic synthesis?

A1: this compound serves as a valuable building block in organic synthesis. It acts as a precursor for synthesizing various compounds, including chalcones, coumarin derivatives, and pyrimidines [, , , ]. These derivatives often exhibit biological activities, making them attractive targets for pharmaceutical and materials science research.

Q2: How is this compound synthesized?

A2: One common method for synthesizing this compound is through the Reimer-Tiemann reaction using ortho-cresol as the starting material [, ]. This reaction involves reacting ortho-cresol with chloroform in the presence of a strong base. The reaction yields this compound, typically obtained as a yellow solid [].

Q3: What are the antibacterial properties of derivatives synthesized from this compound?

A3: Research indicates that chalcone and coumarin derivatives synthesized using this compound exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria [, ]. Notably, a 4-hydroxy-3-methylchalcone demonstrated superior activity against the Gram-positive bacteria Staphylococcus aureus compared to a 4-hydroxy-3-methoxychalcone []. Similarly, a synthesized 3-(3-(4-hydroxy-3-methylphenyl)acryloyl) coumarin displayed better antibacterial activity against Escherichia coli and Staphylococcus aureus compared to 3-acetylcoumarin [].

Q4: Has this compound been detected in drinking water?

A4: Yes, this compound has been identified as a non-halogenated aromatic disinfection byproduct (DBP) in chlorinated drinking water []. It forms rapidly during chlorination and acts as an intermediate compound, eventually contributing to the formation of halogenated aromatic DBPs []. This finding highlights the potential for this compound to be present in treated drinking water.

Q5: Are there any known applications of this compound in materials science?

A5: While the provided research focuses primarily on the synthesis and biological activity of derivatives, this compound and its structural analogs are known components in hair dye formulations []. The presence of the aldehyde group allows for reactions with keratin fibers, facilitating color change and enhancing the longevity of the coloration [].

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